molecular formula C20H20F4N2O3S B11352356 1-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

1-[(4-fluorobenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

Cat. No.: B11352356
M. Wt: 444.4 g/mol
InChI Key: NQFWUDHXTHMKFE-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound characterized by the presence of fluorine, sulfonyl, and piperidine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorine atom is introduced into the phenyl ring.

    Attachment of the Methanesulfonyl Group: This can be done through sulfonylation reactions using reagents like methanesulfonyl chloride.

    Incorporation of the Trifluoromethylphenyl Group: This step may involve the use of trifluoromethylation reagents under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-[2-(TRIFLUOROMETHYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The trifluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.

Properties

Molecular Formula

C20H20F4N2O3S

Molecular Weight

444.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methylsulfonyl]-N-[2-(trifluoromethyl)phenyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H20F4N2O3S/c21-16-7-5-14(6-8-16)13-30(28,29)26-11-9-15(10-12-26)19(27)25-18-4-2-1-3-17(18)20(22,23)24/h1-8,15H,9-13H2,(H,25,27)

InChI Key

NQFWUDHXTHMKFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC=CC=C2C(F)(F)F)S(=O)(=O)CC3=CC=C(C=C3)F

Origin of Product

United States

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